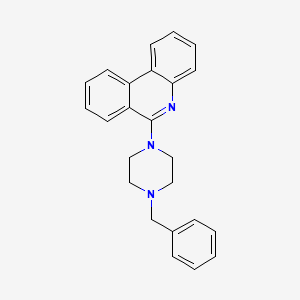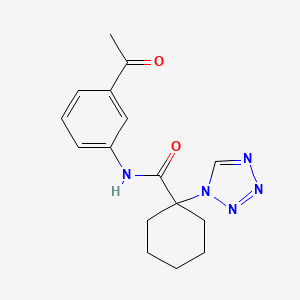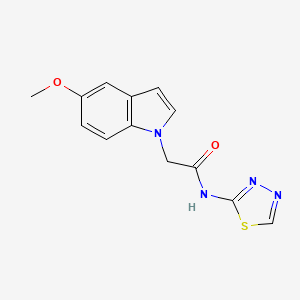
5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione, also known as HTB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic effects. It belongs to the class of thiazolidinediones, which are known for their anti-diabetic and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to be due to its ability to interact with various cellular targets. One of the main targets is the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activation of NF-κB, thereby reducing inflammation and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. It also has the potential to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective treatment option compared to traditional chemotherapy drugs. However, one of the limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione. One area of interest is the optimization of its chemical structure to improve its solubility and bioavailability. Another area of research is the investigation of its potential use in combination with other anti-cancer drugs to enhance its therapeutic effects. Additionally, the development of 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione-based nanoparticles for targeted drug delivery is a promising approach for the treatment of cancer.
Métodos De Síntesis
The synthesis of 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione involves the reaction of 4-hydroxybenzaldehyde and 4-hydroxythiophenol in the presence of a catalyst such as piperidine. The resulting product is then subjected to a reaction with 2,4-thiazolidinedione to yield 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione. This synthesis method has been reported in several research articles and is considered to be a reliable and efficient method for the preparation of 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione.
Aplicaciones Científicas De Investigación
The potential therapeutic effects of 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione have been investigated in several scientific studies. One of the main areas of research is its anti-cancer activity. 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It does so by inducing apoptosis, which is a process of programmed cell death. 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer.
In addition to its anti-cancer activity, 5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione has also been investigated for its anti-inflammatory and anti-diabetic properties. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has the potential to improve insulin sensitivity and reduce blood glucose levels in diabetic patients.
Propiedades
IUPAC Name |
(5Z)-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4S/c18-12-5-1-10(2-6-12)9-14-15(20)17(16(21)22-14)11-3-7-13(19)8-4-11/h1-9,18-19H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWSANHYZXPKCR-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6072825.png)
![4-({[(2-methoxyphenyl)acetyl]amino}methyl)benzoic acid](/img/structure/B6072835.png)
![N-[2-(1H-imidazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B6072844.png)
![N-benzyl-3-[1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B6072848.png)

![7-(4-fluorobenzyl)-2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6072858.png)

![methyl N-[3-(3-chlorophenyl)-3-(3-hydroxyphenyl)propanoyl]glycinate](/img/structure/B6072874.png)
![{1-[6-(cyclopropylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}(phenyl)methanone](/img/structure/B6072885.png)
![2-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-6-methoxyphenol](/img/structure/B6072891.png)
![N-({[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B6072896.png)
![1-cycloheptyl-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6072905.png)
